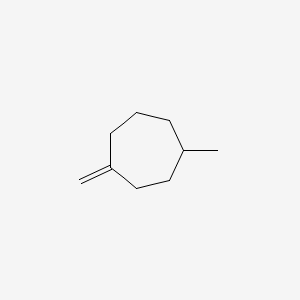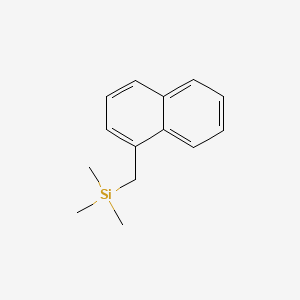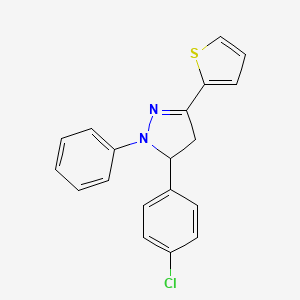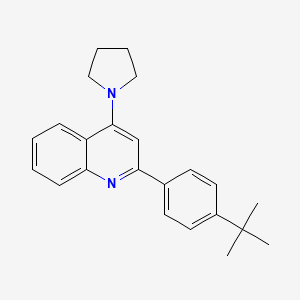
N-Cinnamylidene-N',N'-diethyl-1,4-phenylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine is an organic compound with the molecular formula C19H22N2 and a molecular weight of 278.401 g/mol . It is a derivative of phenylenediamine, characterized by the presence of cinnamylidene and diethyl groups attached to the nitrogen atoms of the 1,4-phenylenediamine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine typically involves the condensation reaction between cinnamaldehyde and N,N’-diethyl-1,4-phenylenediamine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions . The reaction can be represented as follows:
Cinnamaldehyde+N,N’-diethyl-1,4-phenylenediamine→N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
化学反応の分析
Types of Reactions
N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group back to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
N-Cinnamylidene-N’,N’-dimethyl-1,4-phenylenediamine: Similar structure but with dimethyl groups instead of diethyl groups.
N-Cinnamylidene-N’-phenyl-1,4-phenylenediamine: Contains a phenyl group instead of diethyl groups.
N,N’-Bis(cinnamylidene)-1,4-phenylenediamine: Contains two cinnamylidene groups.
Uniqueness
N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of diethyl groups enhances its solubility and reactivity compared to its dimethyl and phenyl analogs.
特性
CAS番号 |
122167-38-8 |
|---|---|
分子式 |
C19H22N2 |
分子量 |
278.4 g/mol |
IUPAC名 |
4-(cinnamylideneamino)-N,N-diethylaniline |
InChI |
InChI=1S/C19H22N2/c1-3-21(4-2)19-14-12-18(13-15-19)20-16-8-11-17-9-6-5-7-10-17/h5-16H,3-4H2,1-2H3 |
InChIキー |
BODGKRNEHJKQCY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2-Ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11950802.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11950810.png)
![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-](/img/structure/B11950812.png)

![4-[(2-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11950825.png)





